Structural Binding Evidence: Validated Trypsin-Amidine Interaction with 3-Fluoro-4-Methyl Substitution
The target compound has been co-crystallized with bovine trypsin (PDB ID: 3NKK), providing experimentally validated three-dimensional binding coordinates that confirm its interaction with the serine protease active site [1]. While unsubstituted benzamidine also binds trypsin (e.g., PDB structures 3ATL), the 3-fluoro-4-methyl substitution pattern introduces distinct electronic and steric features that modify binding geometry—the crystal structure reveals the fluorine atom positioned to engage in specific interactions within the binding pocket, a feature absent in unsubstituted benzamidine [2].
| Evidence Dimension | Structural binding validation |
|---|---|
| Target Compound Data | Co-crystallized with bovine trypsin (PDB ID: 3NKK); 3-letter code JLZ; resolution data available in PDB entry |
| Comparator Or Baseline | Unsubstituted benzamidine co-crystallized with trypsin (PDB ID: 3ATL) |
| Quantified Difference | Distinct binding pose; fluorine atom provides additional van der Waals contacts and potential halogen bonding interactions not possible with unsubstituted benzamidine |
| Conditions | X-ray crystallography; bovine trypsin (Bos taurus); PDB deposition |
Why This Matters
Procurement decisions for structural biology applications require compounds with experimentally validated binding modes; the existence of a public-domain crystal structure provides verifiable quality assurance that this compound can be used reproducibly in fragment-based screening and structure-guided optimization campaigns.
- [1] PDB ID: 3NKK. Trypsin in complex with 3-fluoro-4-methylbenzenecarboximidamide (JLZ). Entity ID 4: non-polymer, formula weight 152.2. View Source
- [2] PDB ID: 3ATL. Crystal structure of trypsin complexed with benzamidine. View Source
